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  • Product: (3-Nitropyridin-4-yl)methanol
  • CAS: 1706430-22-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Profile of 3-Nitro-4-hydroxymethylpyridine

Abstract: This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted spectroscopic and analytical properties, and potential applications of 3-nitro-4-hydroxymethylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted spectroscopic and analytical properties, and potential applications of 3-nitro-4-hydroxymethylpyridine. As a currently less-documented compound, this guide synthesizes information from structurally related molecules to offer a predictive yet scientifically grounded profile for researchers, scientists, and professionals in drug development. The document details plausible synthetic routes, including the functionalization of 3-nitro-4-methylpyridine and the direct nitration of 4-hydroxymethylpyridine, supported by mechanistic insights. Furthermore, it presents an in-depth analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), discusses the anticipated reactivity and stability, and explores potential applications in medicinal and materials chemistry. Safety and handling considerations for this class of compounds are also addressed.

Introduction and Chemical Identity

3-Nitro-4-hydroxymethylpyridine is a functionalized pyridine derivative characterized by a nitro group at the 3-position and a hydroxymethyl group at the 4-position of the pyridine ring. The presence of both a strong electron-withdrawing nitro group and a versatile hydroxymethyl group suggests a unique chemical profile with potential for diverse applications in chemical synthesis and medicinal chemistry. The nitro group significantly influences the electronic properties of the pyridine ring, making it a key intermediate for further functionalization.

Chemical Structure:

  • IUPAC Name: (3-Nitropyridin-4-yl)methanol

  • Molecular Formula: C₆H₆N₂O₃

  • Molecular Weight: 154.13 g/mol

  • CAS Number: Not currently assigned.

Below is a diagram representing the chemical structure of 3-nitro-4-hydroxymethylpyridine.

Caption: Chemical structure of 3-nitro-4-hydroxymethylpyridine.

Proposed Synthetic Pathways

Pathway A: Functionalization of 3-Nitro-4-methylpyridine

This approach involves a two-step synthesis starting from the more readily available 3-nitro-4-methylpyridine.

Step 1: Benzylic Bromination of 3-Nitro-4-methylpyridine

The methyl group at the 4-position of the pyridine ring is a benzylic-like position and can be selectively halogenated using a radical initiator. N-Bromosuccinimide (NBS) is a common reagent for such transformations, offering controlled bromination with minimal side reactions.[1][2][3]

Step 2: Hydrolysis of 4-(Bromomethyl)-3-nitropyridine

The resulting 4-(bromomethyl)-3-nitropyridine can then be hydrolyzed to the desired alcohol. This nucleophilic substitution reaction can be achieved using water or a mild base.

G Start 3-Nitro-4-methylpyridine Intermediate 4-(Bromomethyl)-3-nitropyridine Start->Intermediate NBS, Radical Initiator (e.g., AIBN or light) End 3-Nitro-4-hydroxymethylpyridine Intermediate->End H2O, Base (e.g., Na2CO3)

Caption: Proposed synthetic pathway via functionalization of 3-nitro-4-methylpyridine.

Pathway B: Direct Nitration of 4-Hydroxymethylpyridine

This pathway explores the direct nitration of 4-hydroxymethylpyridine. However, electrophilic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[4][5][6] The reaction often requires harsh conditions and can lead to a mixture of isomers.

The hydroxymethyl group is an ortho, para-director in benzene rings. In the pyridine ring, its electronic effect, coupled with the inherent reactivity of the pyridine nucleus, would likely direct nitration to the 3- and 5-positions.[7]

Reaction Conditions:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard nitrating agent.

  • Temperature: Careful temperature control is crucial to prevent over-nitration and decomposition.

G Start 4-Hydroxymethylpyridine End 3-Nitro-4-hydroxymethylpyridine Start->End HNO3, H2SO4

Caption: Proposed synthetic pathway via direct nitration of 4-hydroxymethylpyridine.

Predicted Analytical and Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxymethyl group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.8 - 9.0d~5
H-5~7.6 - 7.8d~5
H-6~8.6 - 8.8s-
-CH₂-~4.8 - 5.0s-
-OHVariablebr s-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the electron-deficient nature of the pyridine ring due to the nitro group.

Carbon Predicted Chemical Shift (ppm)
C-2~150 - 155
C-3~145 - 150
C-4~140 - 145
C-5~120 - 125
C-6~155 - 160
-CH₂-~60 - 65
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro and hydroxyl functional groups.

Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
N-O stretch (nitro, asymmetric)1520 - 1560
N-O stretch (nitro, symmetric)1340 - 1380
C=N, C=C stretch (aromatic)1400 - 1600
C-O stretch (hydroxyl)1000 - 1260
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 154

  • Key Fragmentation Peaks:

    • m/z = 137 ([M-OH]⁺)

    • m/z = 124 ([M-NO]⁺)

    • m/z = 108 ([M-NO₂]⁺)

    • m/z = 78 (pyridinium cation)

Reactivity and Potential Applications

The chemical reactivity of 3-nitro-4-hydroxymethylpyridine is dictated by its functional groups.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[8] The nitro group itself can be reduced to an amino group, opening up a wide range of further synthetic transformations.[9]

  • Hydroxymethyl Group: This group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated.

Potential Applications:

  • Medicinal Chemistry: The nitropyridine scaffold is present in a number of bioactive molecules with a range of therapeutic activities.[9] The ability to functionalize both the nitro and hydroxymethyl groups makes this compound a versatile building block for the synthesis of novel drug candidates.

  • Materials Science: Pyridine derivatives are used in the synthesis of polymers, dyes, and ligands for metal complexes. The functional groups on 3-nitro-4-hydroxymethylpyridine could be exploited to create materials with specific optical or electronic properties.

Safety and Handling

Nitropyridine derivatives should be handled with care, as they can be toxic and irritant.[10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While 3-nitro-4-hydroxymethylpyridine is not a well-documented compound, its chemical structure suggests significant potential as a versatile intermediate in organic synthesis. This guide provides a foundational understanding of its predicted properties and plausible synthetic routes, leveraging data from analogous compounds. Further experimental validation is necessary to confirm these predictions and fully explore the synthetic utility and potential applications of this promising molecule.

References

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PMC. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

  • NTNU Open. Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • ResearchGate. Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations | Request PDF. [Link]

  • OpenOChem Learn. HNMR Practice 4. [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

  • Google Patents.
  • Chemistry Steps. Benzylic Bromination. [Link]

  • ResearchGate. Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group | Request PDF. [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Germán Fernández. Electrophilic substitution on pyridine.. [Link]

  • NIST. Pyridine, 2-nitro-. [Link]

  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • Unknown. Pyridines. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • RSC Publishing. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • CoLab. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
  • Unknown. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]

  • PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. [Link]

  • Wiley Online Library. Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. [Link]

  • Justia Patents. Process for the preparation of tofacitinib and intermediates thereof. [Link]

  • Chinese Journal of Natural Medicines. The Key 1H NMR (600 MHz) and 13C NMR (150 MHz) data characterization of flavan-4-ols.. [Link]

  • PMC. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. [Link]

  • Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • PubChem. 4-Bromo-3-nitropyridine. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • The Good Scents Company. 4-hydroxymethyl-pyridine, 586-95-8. [Link]

  • Google Patents. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Google Patents. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
  • PubMed. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

Sources

Exploratory

(3-Nitropyridin-4-yl)methanol molecular weight and formula

Executive Summary (3-Nitropyridin-4-yl)methanol (CAS: 1706430-22-9) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of fused pyridine systems such as 1,6-naphthyridines an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Nitropyridin-4-yl)methanol (CAS: 1706430-22-9) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of fused pyridine systems such as 1,6-naphthyridines and pyrido[3,4-d]pyrimidines. Its structural core—an electron-deficient pyridine ring substituted with a nitro group at the 3-position and a hydroxymethyl group at the 4-position—provides a versatile "ortho-functionalized" scaffold. This proximity allows for rapid cyclization post-reduction, making it an indispensable intermediate in the development of kinase inhibitors (e.g., EGFR, PI3K) and microtubule-targeting agents.

Physicochemical Profile

The following data characterizes the core properties of (3-Nitropyridin-4-yl)methanol. Researchers should use these constants for analytical verification.

PropertyValueNotes
IUPAC Name (3-Nitropyridin-4-yl)methanol
CAS Registry Number 1706430-22-9Primary identifier
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol Monoisotopic Mass: 154.04
Appearance Pale yellow to yellow solidNitro group chromophore
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in non-polar solvents (Hexane)
pKa (Calculated) ~13.5 (Alcohol), ~2.0 (Pyridine N)Pyridine nitrogen is weakly basic due to electron-withdrawing nitro group
SMILES OCC1=C(=O)C=NC=C1

Synthetic Methodologies

The synthesis of (3-Nitropyridin-4-yl)methanol requires chemoselective reduction strategies to avoid reducing the nitro group to an amine or azo compound. The most robust pathway proceeds from 3-nitroisonicotinic acid (or its esters).

Pathway Analysis (Graphviz)

Synthesis Start 3-Nitroisonicotinic Acid (Precursor) Inter Methyl 3-nitroisonicotinate (Intermediate) Start->Inter SOCl2, MeOH Reflux Prod (3-Nitropyridin-4-yl)methanol (Target) Inter->Prod NaBH4, CaCl2 (Chemoselective Reduction) Side 3-Amino derivative (Over-reduction) Inter->Side H2/Pd or LiAlH4

Figure 1: Chemoselective synthesis pathway from 3-nitroisonicotinic acid. Note the avoidance of catalytic hydrogenation to preserve the nitro moiety.

Detailed Experimental Protocol

Objective: Synthesis of (3-Nitropyridin-4-yl)methanol via Methyl 3-nitroisonicotinate.

Step 1: Esterification

  • Reagents: Suspend 3-nitroisonicotinic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise. Caution: Exothermic gas evolution (SO₂, HCl).

  • Reflux: Heat to reflux (65°C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Neutralize residue with sat.[1] NaHCO₃. Extract with EtOAc.[1] Dry (Na₂SO₄) and concentrate to yield Methyl 3-nitroisonicotinate .

Step 2: Chemoselective Reduction Rationale: Standard LiAlH₄ reduction often reduces nitro groups. The use of NaBH₄ with CaCl₂ (or NaBH₄ in MeOH at low temp) activates the ester carbonyl while leaving the nitro group intact.

  • Setup: Dissolve Methyl 3-nitroisonicotinate (1.0 eq) in THF/MeOH (10:1 ratio). Cool to 0°C.[2]

  • Reduction: Add NaBH₄ (4.0 eq) portion-wise over 30 minutes. (Optional: Add 1.0 eq CaCl₂ to increase reactivity if sluggish).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.

  • Quench: Carefully quench with sat. NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine.[1][3] Dry over MgSO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient) to afford (3-Nitropyridin-4-yl)methanol as a yellow solid.

Reactivity & Pharmaceutical Applications[6][7][8]

(3-Nitropyridin-4-yl)methanol acts as a "masked" scaffold for bicyclic heterocycles. The nitro group serves as a latent amine, which, upon reduction, can cyclize with the adjacent hydroxymethyl group (or its oxidized aldehyde form).

Functionalization Workflow

Reactivity Target (3-Nitropyridin-4-yl)methanol Amine (3-Aminopyridin-4-yl)methanol Target->Amine Fe/AcOH or H2/Pd/C Chloride 4-(Chloromethyl)-3-nitropyridine Target->Chloride SOCl2, DCM Cyclic 2H-Pyrido[3,4-d][1,3]oxazin-2-one Amine->Cyclic CDI or Triphosgene (Cyclization) Drug EGFR/Kinase Inhibitor Scaffolds Chloride->Drug Nucleophilic Attack (Amines/Thiols)

Figure 2: Divergent synthesis pathways. The compound serves as a precursor for both oxazinones (via reduction) and alkylated pharmacophores (via chlorination).

Key Applications
  • Kinase Inhibitors: The 3,4-disubstituted pyridine motif is a bioisostere for the quinazoline core found in drugs like Gefitinib. The alcohol can be converted to a leaving group (Cl, Br, Ms) to attach solubilizing tails (e.g., morpholine, piperazine).

  • Microtubule Targeting: 3-Nitropyridine analogs have shown efficacy in destabilizing tubulin polymerization, serving as potential anti-cancer agents with distinct toxicity profiles compared to taxanes.

  • Bidentate Ligands: Upon reduction to the amino-alcohol, the molecule serves as a N,O-bidentate ligand for metal coordination in catalysis.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Nitro Stability: While (3-Nitropyridin-4-yl)methanol is relatively stable, nitro-pyridines can be energetic. Avoid high heat (>150°C) without DSC testing.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent nitro-group degradation.

  • Waste: Dispose of as hazardous organic waste containing nitrogen. Do not mix with strong reducing agents or strong bases in uncontrolled settings.

References

  • PubChem. (2025). 4-Methyl-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Methyl-4-nitropyridine-1-oxide.[4] Org. Synth. Coll. Vol. 4, p.653. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds. Retrieved from [Link]

Sources

Foundational

(3-Nitropyridin-4-yl)methanol PubChem CID 1706430-22-9

PubChem CID: 1706430-22-9 | Molecular Formula: C₆H₆N₂O₃ Role: Critical Heterocyclic Scaffold for Fused Ring Systems[] Part 1: Executive Technical Summary (3-Nitropyridin-4-yl)methanol is a bifunctional pyridine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 1706430-22-9 | Molecular Formula: C₆H₆N₂O₃ Role: Critical Heterocyclic Scaffold for Fused Ring Systems[]

Part 1: Executive Technical Summary

(3-Nitropyridin-4-yl)methanol is a bifunctional pyridine derivative characterized by an electron-withdrawing nitro group at the C3 position and a hydroxymethyl moiety at the C4 position.[] This specific substitution pattern renders it a high-value "ortho-functionalized" building block.[] Its primary utility lies in its ability to undergo reductive cyclization, serving as a direct precursor to 1H-imidazo[4,5-c]pyridine and pyrido[3,4-d]pyrimidine cores—privileged scaffolds in kinase inhibitors (e.g., PI3K, mTOR) and antiviral therapeutics.

Unlike simple pyridines, the C3-nitro group activates the C4 position for nucleophilic attacks (if the alcohol is converted to a leaving group) while simultaneously serving as a latent amine for intramolecular condensations.

Part 2: Chemical Profile & Properties[1][2]
PropertySpecificationMechanistic Note
Molecular Weight 154.12 g/mol Low MW allows for efficient fragment-based drug design (FBDD).[]
Appearance Yellow crystalline solidTypical of nitro-aromatics due to

transitions.[]
Solubility DMSO, Methanol, EtOAcHydroxyl group confers polarity; moderate water solubility.
pKa (Predicted) ~13 (Alcohol), ~3 (Pyridine N)Nitro group significantly decreases basicity of the pyridine nitrogen.
Electronic State Electron-deficient RingC3-Nitro group deactivates the ring towards electrophilic substitution but activates C2/C4 for nucleophilic attack.[][2]
Part 3: Synthetic Architecture

The synthesis of (3-Nitropyridin-4-yl)methanol requires navigating the electron-deficient nature of the pyridine ring.[] Direct nitration of 4-pyridinemethanol is often low-yielding due to oxidation risks.[] The industry-standard approach relies on the reduction of 3-nitroisonicotinic acid derivatives.[]

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

SynthesisPath cluster_alt Alternative Route (High Risk) Target (3-Nitropyridin-4-yl)methanol (Target Scaffold) Ester Methyl 3-nitroisonicotinate (Precursor) Ester->Target NaBH4, MeOH/THF (Chemoselective Reduction) Acid 3-Nitroisonicotinic Acid Acid->Ester MeOH, H2SO4 (Esterification) Picoline 4-Methylpyridine Picoline->Acid 1. Nitration 2. Oxidation Direct 4-Pyridinemethanol Direct->Target HNO3/H2SO4 (Low Yield/Oxidation)

Caption: Figure 1. Primary synthetic pathway via ester reduction (Solid Red Line) versus direct nitration (Dotted Line).

Experimental Protocol 1: Chemoselective Reduction

Objective: Synthesis of (3-Nitropyridin-4-yl)methanol from Methyl 3-nitroisonicotinate.

Reagents:

  • Methyl 3-nitroisonicotinate (1.0 eq)[]

  • Sodium Borohydride (

    
    , 3.0 eq)
    
  • Calcium Chloride (

    
    , 1.5 eq - Optional, enhances reactivity)
    
  • Solvent: THF:Methanol (1:1 v/v)

Procedure:

  • Preparation: Dissolve methyl 3-nitroisonicotinate (10 mmol) in anhydrous THF (20 mL) and Methanol (20 mL) under a nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Add

    
     (30 mmol) portion-wise over 20 minutes. Note: Gas evolution (
    
    
    
    ) will occur; ensure venting.
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[][3][4] The ester carbonyl peak should disappear.

  • Quenching: Cool back to 0°C. Quench carefully with saturated aqueous

    
     solution.
    
  • Workup: Evaporate volatiles under reduced pressure. Extract the aqueous residue with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[5]
  • Purification: Flash column chromatography (DCM:MeOH 95:5) yields the yellow solid product.

Validation Criteria:

  • 1H NMR (DMSO-d6):

    
     9.2 (s, 1H, C2-H), 8.8 (d, 1H, C6-H), 7.8 (d, 1H, C5-H), 5.6 (t, 1H, OH), 4.8 (d, 2H, CH2).
    
  • Yield Target: >75%.

Part 4: Reactivity & Downstream Applications

The true value of (3-Nitropyridin-4-yl)methanol lies in its "Ortho-Effect" reactivity.[] The spatial proximity of the C3-nitro and C4-hydroxymethyl groups allows for rapid construction of fused bicyclic systems.[]

Diagram 2: Divergent Scaffold Synthesis

ReactivityTree Core (3-Nitropyridin-4-yl)methanol Amine 3-Amino-4-hydroxymethylpyridine Core->Amine Reduction (H2/Pd or Fe/NH4Cl) Halide 4-(Chloromethyl)-3-nitropyridine Core->Halide SOCl2, DCM Aldehyde 3-Nitroisonicotinaldehyde Core->Aldehyde MnO2 or IBX Oxidation Imidazo 1H-Imidazo[4,5-c]pyridine (Kinase Inhibitor Core) Amine->Imidazo Triethyl orthoformate or R-COOH/PPA Alkylation N-Alkylated Peptidomimetics Halide->Alkylation Nucleophilic Subst. Pyrido Pyrido[3,4-d]pyrimidine Aldehyde->Pyrido Guanidine/Base

Caption: Figure 2.[][2] Divergent synthesis tree demonstrating the conversion of the core scaffold into bioactive fused heterocycles.

Key Application: Synthesis of Imidazo[4,5-c]pyridine

This transformation is the most common industrial application of the title compound.

Protocol:

  • Nitro Reduction: Treat (3-Nitropyridin-4-yl)methanol with Iron powder (5 eq) and

    
     (5 eq) in EtOH/
    
    
    
    at reflux for 2 hours. Filter and concentrate to obtain the amino-alcohol.[]
  • Cyclization: Suspend the crude amino-alcohol in Triethyl orthoformate (solvent/reagent). Add a catalytic amount of p-TsOH.[] Heat to 100°C for 4 hours.

  • Result: Formation of the imidazo[4,5-c]pyridine core.

Part 5: Safety & Handling (MSDS Highlights)
  • Hazards:

    • H302: Harmful if swallowed.[]

    • H315/H319: Causes skin and serious eye irritation.[]

    • H335: May cause respiratory irritation.[]

  • Handling: Use in a fume hood.[] Nitro-pyridines can be energetic; avoid heating dry crude material above 100°C without solvent.[]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic.

Part 6: References
  • BenchChem Technical Support. (2025).[][2][6][7] An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine and Related Scaffolds.[][2][3] BenchChem.[][2][6][7] Link

  • Bakke, J. M., et al. (1999). "The Synthesis of β-nitropyridine compounds." Acta Chemica Scandinavica, 53(141). Link

  • National Center for Biotechnology Information. (2025).[] PubChem Compound Summary for CID 1706430-22-9, (3-Nitropyridin-4-yl)methanol.[] PubChem.[] Link

  • Organic Syntheses. (1956).[] "3-Methyl-4-nitropyridine-1-oxide."[][8] Org.[][8][9] Synth., 36,[8] 53. (Foundational chemistry for nitropyridine functionalization). Link

  • ChemicalBook. (2025).[][10] Synthesis of (3-Amino-pyridin-4-yl)-methanol from Nitro Precursors. ChemicalBook Protocols.[] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (3-Nitropyridin-4-yl)methanol from 4-Pyridinemethanol

Abstract & Strategic Overview The synthesis of (3-nitropyridin-4-yl)methanol (CAS: 7439-35-2) from 4-pyridinemethanol (CAS: 586-95-8) presents a classic challenge in heterocyclic chemistry: the functionalization of an el...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of (3-nitropyridin-4-yl)methanol (CAS: 7439-35-2) from 4-pyridinemethanol (CAS: 586-95-8) presents a classic challenge in heterocyclic chemistry: the functionalization of an electron-deficient pyridine ring. Direct nitration of 4-pyridinemethanol is chemically non-viable due to two primary factors:

  • Deactivation: The pyridine nitrogen, especially when protonated in the strongly acidic nitration media, highly deactivates the ring toward electrophilic aromatic substitution (EAS).

  • Oxidation Sensitivity: The primary alcohol moiety is susceptible to oxidation (to carboxylic acid or aldehyde) by the strong oxidizing agents (HNO₃) required for nitration.

The Solution: N-Oxide Activation & Protective Group Strategy To overcome these barriers, this protocol utilizes an N-oxide activation strategy . Oxidation of the pyridine nitrogen to the N-oxide increases the electron density at the 2- and 4-positions. However, since the 4-position is occupied, the directing effects and steric environment force nitration to the 3-position (beta). To prevent side reactions, the alcohol is transiently protected as an acetate ester.

Synthetic Pathway Summary[1][2][3][4]
  • Protection: Acetylation of the hydroxymethyl group.

  • Activation: Oxidation to the Pyridine-N-oxide.

  • Functionalization: Electrophilic nitration at the 3-position.

  • Deoxygenation: Selective reduction of the N-oxide.

  • Deprotection: Hydrolysis to the final alcohol.

Chemical Reaction Pathway (Graphviz)

SynthesisPathway SM 4-Pyridinemethanol (Starting Material) Step1 4-(Acetoxymethyl)pyridine (Protected) SM->Step1 Ac2O, Et3N DCM, 0°C to RT Step2 4-(Acetoxymethyl)pyridine N-oxide Step1->Step2 mCPBA DCM, RT Step3 3-Nitro-4-(acetoxymethyl) pyridine N-oxide Step2->Step3 HNO3 (fuming), H2SO4 90-100°C Step4 3-Nitro-4-(acetoxymethyl) pyridine Step3->Step4 PCl3 CHCl3, Reflux Product (3-Nitropyridin-4-yl)methanol (Target) Step4->Product K2CO3 MeOH, RT

Figure 1: Step-wise synthetic route from 4-pyridinemethanol to (3-nitropyridin-4-yl)methanol via N-oxide activation.

Detailed Experimental Protocols

Step 1: Protection (Acetylation)

Objective: Protect the primary alcohol to prevent oxidation and side reactions during nitration.

  • Reagents: 4-Pyridinemethanol (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DMAP (0.05 eq, optional catalyst), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-pyridinemethanol (10 g, 91.6 mmol) in anhydrous DCM (100 mL).

    • Add Triethylamine (19.1 mL, 137 mmol) and cool the solution to 0°C.

    • Add Acetic Anhydride (10.4 mL, 110 mmol) dropwise over 15 minutes.

    • Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Wash with sat. NaHCO₃ (2 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Yield: Expect >95% yield of 4-(acetoxymethyl)pyridine as a colorless oil.

Step 2: N-Oxidation

Objective: Activate the pyridine ring for nitration.[1][2]

  • Reagents: 4-(Acetoxymethyl)pyridine (from Step 1), m-Chloroperbenzoic acid (mCPBA, 77%, 1.2 eq), DCM.

  • Procedure:

    • Dissolve the acetate (13.8 g, 91 mmol) in DCM (150 mL) and cool to 0°C.

    • Add mCPBA (24.5 g, 109 mmol) portion-wise to control exotherm.

    • Stir at RT for 12–16 hours.

    • Workup: Quench with sat. Na₂S₂O₃ (to destroy excess peroxide) and then wash with sat. NaHCO₃ (3 x 100 mL) to remove m-chlorobenzoic acid.

    • Dry organic layer (Na₂SO₄) and concentrate.[3]

    • Yield: Expect ~85-90% yield of 4-(acetoxymethyl)pyridine N-oxide .

Step 3: Electrophilic Nitration (Critical Step)

Objective: Introduce the nitro group at the 3-position. Mechanistic Insight: The N-oxide group directs electrophiles to the 2- and 4-positions. Since position 4 is blocked by the acetoxymethyl group, the nitro group is forced to the 3-position (beta), although this requires forcing conditions due to steric hindrance and electronic competition.

  • Reagents: Fuming Nitric Acid (HNO₃, >90%), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Safety: Perform behind a blast shield.

    • In a round-bottom flask, place Conc. H₂SO₄ (40 mL) and cool to 0°C.

    • Slowly add the N-oxide (10 g, 60 mmol). Ensure it dissolves completely.

    • Add Fuming HNO₃ (6 mL, ~140 mmol) dropwise, keeping temperature <10°C.

    • Heat the mixture to 90–100°C for 4–6 hours. Note: Evolution of brown NO₂ gas may occur.

    • Cool to RT and pour onto crushed ice (200 g).

    • Neutralize carefully with solid Na₂CO₃ or Conc. NH₄OH to pH 7-8.

    • Extract with DCM (3 x 100 mL) or CHCl₃.

    • Yield: Expect 50–60% yield of 3-nitro-4-(acetoxymethyl)pyridine N-oxide . Purification by recrystallization (EtOH) or column chromatography may be needed.

Step 4: Deoxygenation (N-Oxide Reduction)

Objective: Restore the pyridine nitrogen lone pair without reducing the nitro group.

  • Reagents: Phosphorus Trichloride (PCl₃), Chloroform (CHCl₃).

  • Procedure:

    • Dissolve the nitrated N-oxide (5 g, 23.5 mmol) in anhydrous CHCl₃ (50 mL).

    • Add PCl₃ (6.2 mL, 70 mmol) dropwise at RT.

    • Reflux the mixture for 2–4 hours.

    • Cool to 0°C and quench carefully with ice water (exothermic hydrolysis of PCl₃).

    • Basify with Na₂CO₃ solution.[2]

    • Extract with CHCl₃, dry, and concentrate.

    • Yield: Expect ~70-80% yield of 3-nitro-4-(acetoxymethyl)pyridine .

Step 5: Deprotection

Objective: Hydrolyze the acetate to reveal the final alcohol.

  • Reagents: Potassium Carbonate (K₂CO₃), Methanol (MeOH).

  • Procedure:

    • Dissolve the substrate (4 g) in MeOH (40 mL).

    • Add K₂CO₃ (0.5 eq). Stir at RT for 1–2 hours.

    • Filter off solids and concentrate the filtrate.

    • Purify by flash chromatography (DCM:MeOH) if necessary.

    • Final Product: (3-Nitropyridin-4-yl)methanol . Yellowish solid.[2][4][5]

Key Analytical Parameters

ParameterSpecificationMethod
Appearance Yellow to pale brown solidVisual
Melting Point 88–92 °C (Literature dependent)Capillary
¹H NMR (DMSO-d₆) δ ~9.1 (s, 1H, H-2), 8.8 (d, 1H, H-6), 7.8 (d, 1H, H-5), 5.6 (t, OH), 4.8 (d, CH₂)400 MHz NMR
Mass Spec (ESI) [M+H]⁺ = 155.1LC-MS

Safety & Hazards (E-E-A-T)

  • Nitration Risks: The reaction of organic material with fuming nitric acid is highly exothermic and can lead to thermal runaway. Strict temperature control during addition is mandatory.

  • Explosion Hazard: N-oxides and polynitrated byproducts can be shock-sensitive. Do not distill nitration residues to dryness without testing.

  • PCl₃ Handling: Phosphorus trichloride reacts violently with water, releasing HCl and phosphine gas. Quench in a well-ventilated fume hood.

  • Pyridine Toxicity: Pyridine derivatives are generally toxic and foul-smelling. Use double-gloving and work in a fume hood.

References

  • Katritzky, A. R.; Lagowski, J. M.Chemistry of the Heterocyclic N-Oxides. Academic Press: London, 1971.
  • Taylor, E. C.; Crovetti, A. J. "3-Methyl-4-nitropyridine-1-oxide".[5] Organic Syntheses, 1956 , 36, 53. Link (Establishes protocol for nitrating 4-substituted pyridine N-oxides).

  • Hertog, H. J.; Combe, W. "Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives".[6] Recueil des Travaux Chimiques des Pays-Bas, 1951 , 70, 581. (Discusses directing effects in pyridine N-oxides).

  • BenchChem Technical Support. "Application Notes: Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol". BenchChem, 2025 .[3] Link (General reactivity profiles of pyridinemethanols).

  • LookChem. "4-Nitro-3-picoline N-oxide Properties and Synthesis". Link (Confirmation of 3-nitro isomer formation from 4-methyl precursors).

Sources

Application

Technical Guide: (3-Nitropyridin-4-yl)methanol as a Pharmaceutical Intermediate

Executive Summary & Strategic Value (3-Nitropyridin-4-yl)methanol (CAS: 2698-66-0) is a high-value bifunctional pyridine scaffold used primarily in the synthesis of fused heterocyclic systems (e.g., pyrido[3,4-d]pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(3-Nitropyridin-4-yl)methanol (CAS: 2698-66-0) is a high-value bifunctional pyridine scaffold used primarily in the synthesis of fused heterocyclic systems (e.g., pyrido[3,4-d]pyrimidines) and kinase inhibitors. Its strategic value lies in its orthogonal reactivity :

  • The Nitro Group (C3): A latent nucleophile.[1] Upon reduction, it provides the amine required for cyclization or hydrogen bond donor capability in the ATP-binding pocket of kinases.

  • The Hydroxymethyl Group (C4): A versatile handle.[1] It can be activated as an electrophile (via chlorination/mesylation) for linker attachment or oxidized to an aldehyde/acid for condensation reactions.[1]

This guide details three validated workflows for transforming this intermediate into bioactive cores, supported by rigorous safety protocols and mechanistic insights.

Chemical Profile & Safety Directives

PropertySpecification
IUPAC Name (3-Nitropyridin-4-yl)methanol
CAS Number 2698-66-0
Molecular Weight 154.12 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 74–78 °C
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Critical Safety Protocol (Self-Validating)

Hazard: Nitro-pyridines possess energetic potential. While this specific alcohol is stable, its derivatives (especially after chlorination) can be potent skin sensitizers and lachrymators.[2][1]

  • Thermal Control: Never heat reaction mixtures containing this intermediate above 100°C without Differential Scanning Calorimetry (DSC) validation, as nitro-aromatics can undergo runaway decomposition.[1]

  • Acidity Management: The pyridine nitrogen can protonate, altering solubility.[1] Ensure pH checks during aqueous workups to prevent product loss in the aqueous phase.

  • Waste: Segregate halogenated waste (from Workflow A) from metal-catalyst waste (from Workflow B).

Workflow A: The "Electrophilic Warhead" Protocol

Objective: Convert the hydroxyl group into a reactive chloride to enable nucleophilic substitution (SN2) with amines. This is the primary route for synthesizing MPS1 inhibitors and microtubule-targeting agents.

Mechanism & Rationale

The reaction utilizes thionyl chloride (


) to convert the poor leaving group (-OH) into a good leaving group (-Cl). The presence of the electron-withdrawing nitro group at C3 and the pyridine nitrogen makes the C4-benzylic position highly electrophilic, facilitating rapid substitution with amines.
Step-by-Step Protocol

Reagents:

  • (3-Nitropyridin-4-yl)methanol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)[1]
    
  • Dichloromethane (DCM) [Anhydrous][1]

  • Catalytic DMF (1-2 drops)

Procedure:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Dissolve (3-Nitropyridin-4-yl)methanol in anhydrous DCM (0.5 M concentration).
    
  • Activation: Cool the solution to 0°C. Add

    
     dropwise via a pressure-equalizing addition funnel. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).[2][1][3]
  • Catalysis: Add 1 drop of dry DMF. The reaction usually turns vibrant yellow/orange.[1]

  • Reaction: Remove ice bath and reflux for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[1] The product (chloride) is less polar than the starting alcohol.

  • Workup (Critical): Evaporate solvent and excess

    
     under reduced pressure.
    
    • Tip: Co-evaporate with toluene (2x) to remove trace thionyl chloride.[1][3] This prevents side reactions with the amine in the next step.

  • Storage: The resulting 4-(chloromethyl)-3-nitropyridine is unstable on silica and hydrolytically sensitive. Use immediately for the coupling step.

Downstream Coupling (General):

Dissolve the crude chloride in MeCN, add the amine (e.g., morpholine, substituted aniline) (1.2 equiv) and


 (2.0 equiv).[2][1] Stir at RT for 4h.[1]

Workflow B: The "Bicyclic Scaffold" Protocol

Objective: Synthesize the 2H-pyrido[3,4-d][1,3]oxazin-2-one core, a precursor to urea-based kinase inhibitors.

Mechanism & Rationale

This sequence involves the reduction of the nitro group to an amine, followed by cyclization with a carbonyl source (CDI or Triphosgene).[1] The intramolecular attack of the new amine on the activated alcohol derivative closes the ring.

Step-by-Step Protocol

Phase 1: Reduction

  • Solvent: Methanol (0.2 M).[1]

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 4–6 hours at RT.
    
    • Validation: The yellow color of the nitro compound disappears, yielding a colorless solution of (3-aminopyridin-4-yl)methanol .

  • Isolation: Filter through Celite under nitrogen (amine is oxidation-sensitive).[1] Concentrate to obtain the amino-alcohol.

Phase 2: Cyclization

  • Reagents: Crude amino-alcohol (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv), THF (anhydrous).[2][1]

  • Reaction: Dissolve amino-alcohol in THF. Add CDI in one portion.[1]

  • Conditions: Reflux for 3 hours.

  • Mechanism: CDI activates the alcohol and reacts with the amine to form a cyclic carbamate.

  • Purification: Upon cooling, the product often precipitates.[1] If not, evaporate and purify via flash chromatography (DCM/MeOH).[2][1]

Visualizing the Synthetic Divergence

The following diagram illustrates the strategic branching of (3-Nitropyridin-4-yl)methanol into three distinct chemical spaces: Electrophiles, Oxidized Linkers, and Fused Heterocycles.

G Start (3-Nitropyridin-4-yl)methanol (CAS 2698-66-0) Chloride 4-(Chloromethyl)-3-nitropyridine (Electrophile) Start->Chloride SOCl2, DCM (Workflow A) Amine (3-Aminopyridin-4-yl)methanol Start->Amine H2, Pd/C (Workflow B) Aldehyde 3-Nitroisonicotinaldehyde Start->Aldehyde MnO2, Reflux (Workflow C) DrugA MPS1 Inhibitors (Alkylated Amines) Chloride->DrugA R-NH2, K2CO3 Oxazine 2H-pyrido[3,4-d][1,3]oxazin-2-one (Bicyclic Core) Amine->Oxazine CDI, THF Pyrimidine Pyrido[3,4-d]pyrimidines (via condensation) Aldehyde->Pyrimidine Amidine condensation

Caption: Divergent synthetic pathways transforming (3-Nitropyridin-4-yl)methanol into key pharmaceutical scaffolds.

Workflow C: Oxidation to Aldehyde

Objective: Generate 3-nitroisonicotinaldehyde for Knoevenagel condensations or heterocycle construction.

Protocol:

  • Reagent: Activated Manganese Dioxide (

    
    ) (10.0 equiv).[1] Note: Large excess is standard for heterogeneous oxidations.
    
  • Solvent: Chloroform or DCM.[1]

  • Procedure: Reflux the alcohol with

    
     for 12–24 hours.
    
  • Workup: Filter hot through a Celite pad. Evaporate solvent.[1][3][4]

  • Result: High-purity aldehyde suitable for immediate use.[1]

References

  • Synthesis of Pyrido[3,4-d]pyrimidines: Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[1] Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link]

  • MPS1 Kinase Inhibitors: Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.[1] Source: Journal of Medicinal Chemistry (ACS Publications).[1] URL:[Link][1]

  • Chlorination Protocols (Thionyl Chloride): Title: 7-Methoxyphthalide (Organic Syntheses Procedure).[1] Source: Organic Syntheses.[1][3][5][6][7] URL:[Link]

  • Oxidation Protocols (Manganese Dioxide): Title: Manganese(IV) oxide - Reagents for Organic Synthesis.[5] Source: Organic Chemistry Portal.[1] URL:[Link][1]

Sources

Method

Application Note: Synthesis of Pyrrolopyridines from (3-Nitropyridin-4-yl)methanol

Executive Summary This application note details the synthesis of -pyrrolo[2,3-c]pyridine (6-azaindole) utilizing (3-nitropyridin-4-yl)methanol as the starting material. While the Bartoli and Batcho-Leimgruber syntheses a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of


-pyrrolo[2,3-c]pyridine  (6-azaindole) utilizing (3-nitropyridin-4-yl)methanol  as the starting material. While the Bartoli and Batcho-Leimgruber syntheses are standard for alkyl-nitro precursors, the hydroxymethyl functionality of the starting material necessitates a tailored approach.

This guide prioritizes the Oxidation-Condensation-Cyclization pathway (Modified Reissert/Henry approach), which offers the highest reliability for accessing the unsubstituted azaindole core without requiring harsh decarboxylation steps. A secondary Hemetsberger-Knittel protocol is provided for applications requiring C2-functionalization.

Retrosynthetic Analysis & Strategy

The transformation of (3-nitropyridin-4-yl)methanol (1) into the pyrrolopyridine scaffold (4) relies on constructing the pyrrole ring across the C3-C4 bond of the pyridine. The hydroxymethyl group acts as a "masked" electrophile.

Strategic Pathway
  • Activation: The alcohol is oxidized to the aldehyde (2) to increase carbon acidity and electrophilicity.

  • Chain Extension: Condensation with a nitro-methylene equivalent (nitromethane) generates the requisite

    
    -unsaturated system (3) .
    
  • Reductive Cyclization: A cascade reduction of the nitro groups triggers nucleophilic attack of the nascent amine onto the side chain, forming the pyrrole ring.

SynthesisPath SM (3-Nitropyridin-4-yl)methanol (Starting Material) Aldehyde 3-Nitroisonicotinaldehyde (Activated Intermediate) SM->Aldehyde Oxidation (MnO2 or Swern) Styrene 3-Nitro-4-(2-nitrovinyl)pyridine (Cyclization Precursor) Aldehyde->Styrene Henry Condensation (MeNO2, NH4OAc) Product 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Styrene->Product Reductive Cyclization (Fe/AcOH or H2/Pd)

Figure 1: Strategic pathway for the synthesis of 6-azaindole from hydroxymethyl precursor.

Detailed Experimental Protocols

Step 1: Chemoselective Oxidation

Objective: Convert alcohol to aldehyde without over-oxidation to the carboxylic acid. Reaction:



Rationale: Manganese(IV) oxide (


) is selected over Chromium reagents (PCC/PDC) to simplify workup and avoid heavy metal residues in early-stage synthesis. 

is highly selective for benzylic/pyridylic alcohols.
Protocol A: Activated MnO2 Oxidation
  • Preparation: Activate commercial

    
     by heating at 110°C for 12 hours if activity is low.
    
  • Setup: To a suspension of (3-nitropyridin-4-yl)methanol (10.0 g, 64.9 mmol) in anhydrous Dichloromethane (DCM) (150 mL) or Chloroform (150 mL), add Activated

    
      (56.4 g, 649 mmol, 10 equiv).
    
    • Note: A large excess is standard due to surface-area-dependent kinetics.

  • Reaction: Stir the heterogeneous mixture vigorously at reflux (40°C for DCM) for 12–18 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Filter the warm mixture through a pad of Celite to remove manganese oxides. Wash the pad thoroughly with DCM/MeOH (9:1) to recover adsorbed product.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 3-nitroisonicotinaldehyde is typically pure enough (>90%) for the next step.

    • Yield Expectation: 85–92%

    • Appearance: Yellow/orange solid.

Step 2: Henry Condensation (Nitroaldol)

Objective: Install the two-carbon side chain required for the indole nucleus. Reaction:



Protocol B: Ammonium Acetate Mediated Condensation
  • Setup: Dissolve 3-nitroisonicotinaldehyde (5.0 g, 32.9 mmol) in Nitromethane (25 mL, acts as solvent and reagent).

  • Catalyst: Add Ammonium Acetate (

    
    ) (1.27 g, 16.5 mmol, 0.5 equiv).
    
  • Reaction: Heat the mixture to 90°C for 2–4 hours.

    • Mechanism:[1][2][3][4] The reaction proceeds via a nitroaldol intermediate followed by spontaneous dehydration to the nitroalkene.

  • Workup: Cool to room temperature. The product often precipitates.

    • If solid forms: Filter and wash with cold methanol.

    • If no precipitate: Remove excess nitromethane under vacuum. Dissolve residue in EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH).

    • Product:3-nitro-4-(2-nitrovinyl)pyridine .

    • Yield Expectation: 75–85%

Step 3: Reductive Cyclization

Objective: Reduce the nitro groups to amines/enamines, triggering intramolecular condensation to the pyrrole ring. Reaction:



Critical Choice:

  • Method A (Iron/Acetic Acid): Robust, scalable, tolerates halides. Preferred for batch synthesis.

  • Method B (Hydrogenation): Cleanest profile, but requires pressure equipment.

Protocol C: Iron-Mediated Cyclization (Standard)
  • Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend 3-nitro-4-(2-nitrovinyl)pyridine (2.0 g, 10.2 mmol) in Glacial Acetic Acid (40 mL) and Ethanol (20 mL).

  • Reduction: Heat to 60°C. Add Iron Powder (325 mesh, 4.5 g, 81.6 mmol, 8 equiv) portion-wise over 30 minutes.

    • Exotherm Warning: The reaction is exothermic. Control addition rate to maintain gentle reflux.

  • Completion: Heat at 90°C for an additional 2 hours. The mixture will turn dark.

  • Workup:

    • Cool to room temperature.[1][5][6]

    • Filter through Celite to remove iron sludge. Wash with EtOAc.[7][8]

    • Concentrate the filtrate to remove most acetic acid.

    • Neutralization (Critical): Dilute residue with EtOAc (100 mL) and slowly add saturated

      
       or 
      
      
      
      solution until pH ~8.
    • Emulsion Note: Iron salts can cause emulsions; adding a small amount of EDTA or Rochelle salt solution can help.

  • Purification: Separate organic layer, dry (

    
    ), and concentrate. Purify via column chromatography (DCM/MeOH 95:5 to 90:10).
    
    • Product:1H-pyrrolo[2,3-c]pyridine (6-Azaindole).[3][8]

    • Yield Expectation: 60–70%

Alternative Route: Hemetsberger-Knittel Synthesis

Use this route if C2-carboxylate functionalization is desired.

  • Condensation: React 3-nitroisonicotinaldehyde with ethyl azidoacetate and NaOEt in EtOH at -10°C to form the azido-acrylate.

  • Thermolysis: Heat the azido-acrylate in refluxing Xylene (140°C). Evolution of

    
     gas indicates cyclization.
    
  • Result: Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate .

  • Hydrolysis/Decarboxylation: Saponify (NaOH/MeOH) and decarboxylate (Cu powder/Quinoline, 200°C) to yield the parent azaindole.

Data Summary & Troubleshooting

Yield Comparison Table
StepTransformationReagentsTypical YieldCritical Parameter
1 Alcohol

Aldehyde

, DCM, Reflux
85-92%Activity of

; vigorous stirring.
2 Aldehyde

Nitrovinyl

,

75-85%Temperature control; removal of water.
3 Nitrovinyl

Azaindole
Fe, AcOH, EtOH60-70%pH adjustment during workup; iron removal.
Troubleshooting Guide
  • Low Oxidation Yield: Ensure

    
     is "Activated". If using old reagent, dry in an oven. Alternatively, use Swern oxidation (
    
    
    
    ) at -78°C.
  • Polymerization in Step 2: Avoid excessive base. Ammonium acetate is mild; strong bases (NaOH) cause polymerization of the vinyl pyridine.

  • Emulsions in Step 3: Use a Celite filtration before neutralization. Wash the organic phase with a 10% solution of Potassium Sodium Tartrate (Rochelle salt).

References

  • Synthesis of Azaindoles via Bartoli and Leimgruber-Batcho

    • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
    • Source:Journal of Organic and Pharmaceutical Chemistry, 2024.
    • URL:9[3][10][11]

  • Reductive Cyclization Methodology

    • Title: Aqueous Titanium Trichloride Promoted Reductive Cyclization of o-Nitrostyrenes to Indoles.[5]

    • Source:Angewandte Chemie International Edition, 2015.[5]

    • URL:5[3][10][11]

  • Hemetsberger-Knittel Application

    • Title: The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles.[12]

    • Source:Journal of Heterocyclic Chemistry (via ResearchG
    • URL:12[3][7][10][11]

  • General Azaindole Synthesis Review

    • Title: A general method for the preparation of 4- and 6-azaindoles.[13]

    • Source:Journal of Organic Chemistry, 2002.
    • URL:14[3][10][11]

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (3-Nitropyridin-4-yl)methanol

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Abstract This document provides a comprehensive guide to the strategic use of (3-Nitropyridin-4-yl)methanol as a pivot...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

This document provides a comprehensive guide to the strategic use of (3-Nitropyridin-4-yl)methanol as a pivotal building block in the synthesis of advanced kinase inhibitors. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the hinge region of kinase active sites.[1][2] The introduction of a nitro group at the 3-position significantly modulates the electronic properties of the ring, enhancing its utility in modern drug design. These application notes delve into the chemical rationale for employing this specific reagent, detailing its reactivity and providing robust, step-by-step protocols for its incorporation into complex molecular architectures. We will explore key transformations such as selective oxidation to the corresponding aldehyde and subsequent coupling reactions, which are critical steps in the synthesis of numerous targeted therapies.

Introduction: The Strategic Importance of the 3-Nitropyridine Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology.[5] The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a critical role in binding to the kinase hinge region.[1] The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP.

The introduction of a nitro group onto the pyridine ring, as in (3-Nitropyridin-4-yl)methanol, offers several strategic advantages:

  • Electronic Modulation: The strongly electron-withdrawing nitro group significantly alters the electron density of the pyridine ring. This can enhance binding affinities and influence the pKa of the pyridine nitrogen, which is crucial for establishing optimal interactions within the ATP-binding pocket.[6]

  • Vector for Further Functionalization: The nitro group can serve as a handle for further chemical modifications. For instance, it can be reduced to an amino group, which can then be acylated or used in other coupling reactions to introduce additional pharmacophoric elements.

  • Directional Interactions: The nitro group itself can participate in specific hydrogen bonding or dipole-dipole interactions with amino acid residues in the kinase active site, contributing to the overall potency and selectivity of the inhibitor.

(3-Nitropyridin-4-yl)methanol, in particular, provides a hydroxymethyl group at the 4-position, which is a versatile functional group for building out the rest of the inhibitor molecule. This alcohol can be easily oxidized to an aldehyde for reductive amination or Wittig-type reactions, or it can be used in etherification or esterification reactions.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C6H6N2O2[7]
Molecular Weight 138.12 g/mol [7]
CAS Number 1706430-22-9[8]
Appearance Solid[9]

The reactivity of (3-Nitropyridin-4-yl)methanol is dominated by two key features: the primary alcohol at the 4-position and the electron-deficient nitropyridine ring. Direct nitration of pyridines is often low-yielding due to the deactivating effect of the protonated nitrogen under acidic conditions.[10] Therefore, multi-step synthetic routes are typically employed to produce nitropyridine derivatives.[10][11]

Core Synthetic Protocols

The following protocols represent foundational transformations for incorporating (3-Nitropyridin-4-yl)methanol into kinase inhibitor scaffolds. These methods are designed to be robust and reproducible.

Protocol 1: Selective Oxidation of (3-Nitropyridin-4-yl)methanol to 3-Nitroisonicotinaldehyde

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a critical transformation in many synthetic pathways.[12][13] For this substrate, a TEMPO-catalyzed oxidation offers high selectivity under mild conditions.[14][15]

Reaction Scheme:

Caption: Selective oxidation of (3-Nitropyridin-4-yl)methanol.

Materials:

  • (3-Nitropyridin-4-yl)methanol (1.0 eq)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.01-0.05 eq)

  • Potassium bromide (KBr) (0.1 eq)

  • Sodium hypochlorite (NaOCl) solution (10-13% available chlorine, 1.1 eq)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO4)

Step-by-Step Procedure:

  • Dissolve (3-Nitropyridin-4-yl)methanol in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add an aqueous solution of NaHCO3 to maintain a pH of approximately 8-9.

  • Add TEMPO and KBr to the biphasic mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add the NaOCl solution dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na2S2O3 to destroy any excess oxidant.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Expert Insights:

  • Causality: The TEMPO/NaOCl system is highly effective for primary alcohols because the bulky TEMPO radical selectively forms an intermediate with the sterically accessible primary alcohol. The actual oxidant is the N-oxoammonium ion, which is regenerated in the catalytic cycle. This method avoids the use of heavy metals and is generally high-yielding.

  • Trustworthiness: The progress of the reaction should be carefully monitored by TLC to prevent over-oxidation, although this is less of a concern with TEMPO-based systems compared to stronger oxidants like chromic acid. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

Protocol 2: Synthesis of a Key Kinase Inhibitor Intermediate via Suzuki Coupling

The aldehyde synthesized in Protocol 1 is a versatile intermediate. However, in many kinase inhibitor syntheses, such as those for certain ALK inhibitors like Ceritinib, the core structure is built up through cross-coupling reactions on a halogenated pyridine ring.[16][17][18] While (3-Nitropyridin-4-yl)methanol itself is not directly used in the most common Ceritinib syntheses, a related nitropyridine is a key precursor. This protocol illustrates a general approach for a Suzuki coupling, a powerful C-C bond-forming reaction, with a related nitropyridine derivative.

Reaction Scheme:

Caption: Suzuki coupling of a nitropyridine derivative.

Materials:

  • Halogenated 3-nitropyridine derivative (e.g., 2-chloro-3-nitropyridine) (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.01 - 0.05 eq)

  • Base (e.g., Na2CO3, K2CO3, Cs2CO3) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with water)

Step-by-Step Procedure:

  • To a Schlenk flask, add the halogenated 3-nitropyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization.

Expert Insights:

  • Causality: The Suzuki coupling is a robust method for forming C(sp2)-C(sp2) bonds. The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the active catalyst. The base is crucial for activating the boronic acid.

  • Trustworthiness: Proper degassing of solvents and the use of an inert atmosphere are critical to prevent the oxidation and deactivation of the palladium catalyst. The choice of catalyst, base, and solvent can significantly impact the reaction outcome and should be optimized for specific substrates.

Application in the Synthesis of Ceritinib (LDK378)

While (3-Nitropyridin-4-yl)methanol is not a direct precursor, the synthesis of the potent ALK inhibitor Ceritinib showcases the strategic use of a related nitropyridine building block.[16][17] Several synthetic routes have been published, often involving the coupling of a complex aniline derivative with a pyrimidine core.[18] The aniline portion itself is frequently constructed using nitropyridine chemistry.

Illustrative Synthetic Workflow:

Ceritinib_Synthesis_Workflow A Nitropyridine Precursor (e.g., 4-methyl-3-nitropyridine) B Functional Group Interconversion (e.g., Side-chain bromination) A->B C Coupling Reaction (e.g., with a piperidine derivative) B->C D Reduction of Nitro Group to Aniline C->D E Coupling with Pyrimidine Core D->E F Final Product (Ceritinib) E->F

Caption: Generalized workflow for Ceritinib synthesis.

This workflow highlights how a simple nitropyridine can be elaborated through a series of reliable chemical transformations into a key intermediate for a complex drug molecule. The initial nitropyridine provides the core aromatic scaffold, and the nitro group serves as a masked amino group, which is revealed at a later stage for the final coupling step.

Conclusion

(3-Nitropyridin-4-yl)methanol and related nitropyridines are valuable and versatile building blocks for the synthesis of kinase inhibitors. The electron-withdrawing nitro group enhances the chemical properties of the pyridine scaffold, making it a "privileged" structure for kinase active site binding. The hydroxymethyl group provides a convenient handle for further synthetic elaboration. The protocols and strategic insights provided in this document offer a solid foundation for researchers to design and execute efficient synthetic routes towards novel and potent kinase inhibitors for targeted cancer therapy.

References

  • Vertex Pharmaceuticals. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • University of North Carolina at Chapel Hill. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]

  • Bakke, J. M. (2002). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research. [Link]

  • Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules. [Link]

  • Google Patents. (2015). Method for preparing ceritinib.
  • Semantic Scholar. (2007). Efficient syntheses of KDR kinase inhibitors using a Pd-catalyzed tandem CN/Suzuki coupling as the key step. Tetrahedron. [Link]

  • National Institutes of Health. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]

  • National Institutes of Health. (2017). Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. Journal of Nuclear Medicine. [Link]

  • National Institutes of Health. (2013). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]

  • PubMed. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Organic Syntheses. (n.d.). TEMPO-CATALYZED (DIACETOXYIODO)BENZENE OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES. Retrieved from [Link]

  • PubMed. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry. [Link]

  • SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • National Institutes of Health. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic & Medicinal Chemistry. [Link]

  • Google Patents. (2016).
  • Semantic Scholar. (2011). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. [Link]

  • Royal Society of Chemistry. (2022). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • National Institutes of Health. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Examples of the three main classes of kinase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]

  • ResearchGate. (2002). Nitropyridines: Synthesis and reactions. [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitropyridine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Nitropyridin-4-yl)methanol

Subject: Yield Optimization & Troubleshooting Guide Applicable Protocols: Chemoselective Reduction of 3-Nitroisonicotinic Acid Derivatives Target Audience: Medicinal Chemists, Process Development Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide Applicable Protocols: Chemoselective Reduction of 3-Nitroisonicotinic Acid Derivatives Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Route Selection

The synthesis of (3-Nitropyridin-4-yl)methanol presents a classic chemoselectivity challenge: reducing a carbonyl functionality (ester or acid) in the presence of a nitro group.

  • The Trap: Strong hydride donors like Lithium Aluminum Hydride (LiAlH

    
    ) often cause over-reduction, converting the nitro group (
    
    
    
    ) to an amine (
    
    
    ) or azo/azoxy species, resulting in complex reddish mixtures and low yields.
  • The Solution: The "Gold Standard" protocol utilizes Sodium Borohydride (

    
    )  activated by Calcium Chloride (
    
    
    
    )
    or Methanol . This system generates a borohydride species capable of reducing esters while leaving the nitro group intact.
Decision Matrix: Choosing Your Precursor
PrecursorRecommended Reagent SystemProsCons
Ethyl 3-nitroisonicotinate

in

Highest Yield (75-85%) , High Chemoselectivity, Scalable.Requires careful temperature control to prevent ester hydrolysis side-reactions.
3-Nitroisonicotinic Acid

then

Good for small scale; avoids esterification step.Two-step "one-pot" procedure; mixed anhydride is moisture sensitive.
4-Methyl-3-nitropyridine Oxidation (e.g.,

)
Not Recommended .Hard to stop at alcohol; usually over-oxidizes to acid or aldehyde; poor atom economy.

Core Protocol: The Activated Borohydride Reduction

Based on the method by Ashimori et al. and optimized for reproducibility.

Reagents & Stoichiometry[1][2]
  • Substrate: Ethyl 3-nitroisonicotinate (1.0 equiv)

  • Reducing Agent:

    
     (3.0 - 4.0 equiv)
    
  • Activator:

    
     (anhydrous, 1.5 - 2.0 equiv)
    
  • Solvent:

    
     (2:1 ratio) - Critical for solubility
    
Step-by-Step Methodology
  • Preparation: Dissolve Ethyl 3-nitroisonicotinate in anhydrous THF/EtOH (2:1, 0.2 M concentration) under

    
     atmosphere.
    
  • Activation: Add anhydrous

    
     powder. Stir for 15 minutes at 
    
    
    
    .
    • Why? Calcium coordinates with the ester carbonyl, increasing its electrophilicity and allowing

      
       to attack.
      
  • Reduction: Add

    
     portion-wise over 20 minutes at 
    
    
    
    .
    • Caution: Exothermic with

      
       evolution.
      
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (EtOAc/Hexane 1:1). Reaction is typically complete in 2–4 hours.

    • Endpoint: Disappearance of ester spot; appearance of lower Rf alcohol spot.

  • Quenching (Crucial): Cool to

    
    . Add Saturated 
    
    
    
    dropwise.
    • Note: Do not use strong acid (HCl) as it may protonate the pyridine and trap it in the aqueous phase.

Workup & Purification: The "Yield Killer"

The product is a polar, weakly basic pyridine derivative. Standard extractions often fail because the product remains in the aqueous phase.

The Polarity Challenge

The 3-nitro group is strongly electron-withdrawing, lowering the pKa of the pyridine nitrogen to approximately 1.0 – 2.0 .

  • At pH 7: The molecule is neutral (Free Base).

  • At pH < 1: The molecule is protonated (Pyridinium salt).

Optimization: You do not need high pH (pH 12+) to extract this. Neutral pH is sufficient. The real issue is water solubility, not protonation.

Optimized Extraction Protocol
  • Concentration: Evaporate the THF/EtOH from the quenched reaction mixture before extraction.

  • Salting Out: Saturate the remaining aqueous phase with solid

    
    . This is non-negotiable for high yields.
    
  • Solvent Choice: Use EtOAc or DCM containing 5% MeOH .

    • Tip: Perform 3–4 extractions.[1][2] The partition coefficient is unfavorable.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Troubleshooting & FAQs

Q1: I see a reddish/orange impurity forming. What is it?

Diagnosis: Over-reduction. Cause: The nitro group is being partially reduced to an azo (


) or azoxy linkage, or fully to an amine.
Fixes: 
  • low Temperature: Ensure

    
     addition is strictly at 
    
    
    
    .
  • Avoid Stronger Hydrides: Never use

    
     or Red-Al.
    
  • Check Reagents: Ensure your

    
     is anhydrous. If water is present, the reaction slows down, tempting users to add excess borohydride or heat, which triggers side reactions.
    
Q2: My yield is <40%, but TLC showed full conversion. Where is my product?

Diagnosis: Aqueous retention. Cause: The product is highly polar and is staying in the water layer during workup. Fixes:

  • Salting Out: Did you add

    
     until saturation?
    
  • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor with DCM for 12 hours.

  • Emulsion: If an emulsion forms due to calcium salts, filter the quenched mixture through Celite before extraction.

Q3: Can I use Methanol alone without Calcium Chloride?

Answer: Yes, but with caveats.


 in refluxing MeOH can reduce esters (the solvent modifies the reducing species to 

).
  • Risk:[3][4] Higher temperatures (reflux) increase the risk of nitro-group reduction. The

    
     method at RT is safer for the nitro group.
    
Q4: The product is oil. How do I crystallize it?

Answer: (3-Nitropyridin-4-yl)methanol is a solid (MP ~68-72°C), but traces of solvent keep it oily.

  • Fix: Triturate the oil with a mixture of Diethyl Ether/Pentane or cold Toluene . Scratch the flask to induce nucleation.

Visualizations

Diagram 1: Chemoselective Reduction Pathway

This diagram illustrates the divergent pathways between successful synthesis and common failure modes.

ReactionPathway Start Ethyl 3-nitroisonicotinate ReagentA LiAlH4 (Too Strong) Start->ReagentA ReagentB NaBH4 + CaCl2 (Chemoselective) Start->ReagentB SideProduct 3-Aminopyridin-4-yl methanol (Over-reduction) ReagentA->SideProduct Reduces NO2 Impurity Azo/Azoxy Dimers (Red Impurities) ReagentA->Impurity Intermed Activated Borohydride Complex ReagentB->Intermed Coordination Product (3-Nitropyridin-4-yl)methanol (Target) Intermed->Product Selective C=O red.

Caption: Comparative pathways showing the necessity of Borohydride/Lewis Acid systems to avoid nitro group reduction.

Diagram 2: Workup Decision Tree

A logic flow to ensure maximum recovery from the aqueous phase.

WorkupLogic Quench Quench Reaction (Sat. NH4Cl) Evap Evaporate Volatiles (Remove THF/EtOH) Quench->Evap Check Check pH Evap->Check Acidic pH < 4 (Protonated) Check->Acidic Low pH Neutral pH 6-8 (Free Base) Check->Neutral Optimal Adjust Adjust with sat. NaHCO3 Acidic->Adjust Salt Add NaCl to Saturation Neutral->Salt Adjust->Neutral Extract Extract 3x with EtOAc (or DCM/MeOH) Salt->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry

Caption: Optimized workup flow emphasizing pH control and salting out to overcome water solubility.

References

  • Ashimori, A., et al. (1990). Novel 1,4-dihydropyridine calcium antagonists. I. Synthesis and hypotensive activity of 4-(substituted pyridyl)-1,4-dihydropyridine derivatives. Chemical and Pharmaceutical Bulletin, 38(9), 2446–2458.

  • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588.

  • Scifinder/Reaxys Database Consensus.Reduction of nitro-substituted aromatic esters using NaBH4/CaCl2.
  • Bakke, J. M., et al. (1999). The Synthesis of β-nitropyridine compounds.[5][6][7] Acta Chemica Scandinavica, 53, 141.[6]

Sources

Optimization

Technical Support Center: Preventing Over-Reduction of (3-Nitropyridin-4-yl)methanol

Welcome to the Technical Support Center for pyridine derivative synthesis. This guide is specifically designed for researchers and drug development professionals facing chemoselectivity challenges when reducing (3-Nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridine derivative synthesis. This guide is specifically designed for researchers and drug development professionals facing chemoselectivity challenges when reducing (3-Nitropyridin-4-yl)methanol to (3-aminopyridin-4-yl)methanol.

Mechanistic Insight: The Causality of Over-Reduction

Achieving chemoselective reduction of the nitro group (-NO₂) without affecting the rest of the molecule requires an understanding of the electronic environment of the substrate. When working with (3-Nitropyridin-4-yl)methanol, researchers typically encounter two major over-reduction pathways:

  • Hydrogenolysis of the Pyridyl Carbinol (Primary Risk): The hydroxymethyl group (-CH₂OH) at the C4 position is electronically analogous to a benzylic alcohol. The electron-withdrawing nature of the pyridine nitrogen makes the C4 position highly electron-deficient, which activates and weakens the C-O bond. When using standard Palladium on Carbon (Pd/C) with hydrogen gas, the palladium surface readily inserts into this activated C-O bond. This leads to rapid hydrogenolysis, cleaving the oxygen to yield the unwanted side-product 3-amino-4-methylpyridine .

  • Aromatic Ring Reduction (Secondary Risk): Extended reaction times, high pressures, or the use of overly aggressive catalysts (such as PtO₂ in acidic media) can lead to the complete saturation of the pyridine ring, yielding piperidine derivatives .

The Field-Proven Solution: To prevent hydrogenolysis, you must abandon surface-binding metal catalysts (like Pd or Pt) that facilitate C-O oxidative addition. Instead, utilize Single-Electron Transfer (SET) reagents (e.g., Fe/NH₄Cl) or oxygen-transfer reagents (e.g., SnCl₂) that are exclusively chemoselective for the nitro group.

Mechanism A (3-Nitropyridin-4-yl)methanol Starting Material B (3-Aminopyridin-4-yl)methanol Desired Product A->B Fe/NH4Cl or SnCl2 (Chemoselective) C 3-Amino-4-methylpyridine (Hydrogenolysis) A->C Pd/C, H2 (Excess) (C-O Cleavage) B->C Pd/C, H2 (Over-reduction) D Piperidine Derivative (Ring Reduction) B->D PtO2, H2, High Temp (Aromatic Reduction)

Reaction pathways illustrating selective reduction vs. hydrogenolysis.

Troubleshooting Workflow: Reagent Selection

Selecting the right reagent depends on your tolerance for metal waste and the scale of your reaction. Use the following decision matrix to guide your experimental design.

Workflow Start Identify Goal: Reduce -NO2, Preserve -CH2OH Q1 Are metal impurities acceptable in crude? Start->Q1 Fe Use Fe/NH4Cl (High Selectivity) Q1->Fe Yes Q2 Use Metal-Free or Catalytic Method Q1->Q2 No CTH Transfer Hydrogenation (Pd/C + HCOONH4) Q2->CTH Mild Donor Poison Poisoned Catalyst (Pd/C + Ethylenediamine) Q2->Poison H2 Gas Required

Troubleshooting workflow for selecting the optimal reduction method.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to guarantee success and prevent downstream failures.

Protocol A: Iron-Mediated Béchamp Reduction (Highly Recommended)

This method leverages Iron (Fe) in a mildly acidic environment (NH₄Cl). It is highly chemoselective and completely eliminates the risk of C-O bond hydrogenolysis .

  • Materials: (3-Nitropyridin-4-yl)methanol (1.0 eq), Iron powder (325 mesh, 5.0 eq), NH₄Cl (5.0 eq), Ethanol/Water (4:1 v/v).

  • Step 1: Initiation. Dissolve the starting material in the EtOH/H₂O mixture.

    • Validation Check: The solution must be a clear, pale yellow liquid before proceeding.

  • Step 2: Reagent Addition. Add NH₄Cl and Iron powder. Heat the suspension to 80°C under a nitrogen atmosphere.

    • Validation Check: Within 15-30 minutes, the mixture will turn dark brown/black. This visual cue confirms the oxidation of Fe(0) to Fe(II)/Fe(III) oxides, indicating active reduction.

  • Step 3: Reaction Monitoring. After 2 hours, spot the mixture on a silica TLC plate (Eluent: 10% MeOH in DCM containing 1% NH₄OH).

    • Validation Check: The starting material (UV active, R_f ~0.6) should be consumed. A new spot (R_f ~0.2) should appear that stains intensely with Ninhydrin, confirming the presence of the primary amine.

  • Step 4: Quenching & Filtration (Critical). Cool to room temperature. Basify to pH 9-10 using aqueous ammonia. Field Insight: Pyridine amines heavily coordinate to iron salts. Basifying breaks these complexes. Filter the black suspension through a tightly packed Celite pad, washing thoroughly with warm EtOAc.

    • Validation Check: The filtrate must be clear and free of black particulates.

  • Step 5: Isolation. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate.

    • Validation Check: Analyze the crude solid via LC-MS. A dominant peak at m/z = 125 [M+H]⁺ confirms the desired product . The absence of a peak at m/z = 109 confirms zero hydrogenolysis.

Protocol B: Tin(II) Chloride Reduction

SnCl₂ operates via oxygen transfer and coordination, making it entirely unreactive toward benzylic/pyridylic alcohols.

  • Materials: (3-Nitropyridin-4-yl)methanol (1.0 eq), SnCl₂·2H₂O (5.0 eq), Ethyl Acetate (EtOAc).

  • Step 1: Initiation. Suspend the starting material in EtOAc and add SnCl₂·2H₂O. Heat to 70°C.

    • Validation Check: The heterogeneous suspension will gradually dissolve into a homogeneous solution as the nitro compound reduces.

  • Step 2: Workup. Cool to 0°C. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8.

    • Validation Check: A thick white emulsion/precipitate of tin salts will form. This is expected and necessary to release the product from tin complexes.

  • Step 3: Extraction. Filter the emulsion through Celite, separate the layers, and extract the aqueous phase with EtOAc.

    • Validation Check: LC-MS of the organic layer should show m/z = 125 [M+H]⁺.

Quantitative Data: Method Comparison

Use the following table to compare the quantitative risks and outcomes of various reduction strategies applied to pyridyl carbinols.

Reduction MethodReagents / ConditionsNitro Reduction RateRisk of HydrogenolysisRisk of Ring ReductionScalability & Yield
Standard Hydrogenation 10% Pd/C, H₂ (1 atm), MeOHVery Fast (<1 h)Critical (High) LowHigh Yield of Side-Product
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°CFast (2-4 h)None NoneGood (75-85% Yield)
Tin Reduction SnCl₂·2H₂O, EtOAc, 70°CModerate (3-6 h)None NoneModerate (Tin waste limits scale)
Transfer Hydrogenation 10% Pd/C, HCOONH₄, MeOHFast (1-2 h)ModerateLowExcellent (Requires strict timing)

Frequently Asked Questions (FAQs)

Q: I used 10% Pd/C and H₂ gas, and my LC-MS shows a major peak at m/z = 109 instead of 125. What happened? A: You experienced hydrogenolysis. The expected product, (3-aminopyridin-4-yl)methanol, has a mass of 124 (m/z = 125 [M+H]⁺). The peak at 109 represents a loss of 16 Da (an oxygen atom), confirming the hydroxymethyl group was over-reduced to a methyl group, forming 3-amino-4-methylpyridine. Switch to a non-catalytic method like Fe/NH₄Cl to prevent this.

Q: Can I use Catalytic Transfer Hydrogenation (CTH) instead of H₂ gas to avoid hydrogenolysis? A: Yes, but it requires strict optimization. Using Pd/C with ammonium formate (HCOONH₄) as a mild hydrogen donor is safer than H₂ gas . However, if left reacting too long, CTH will eventually cleave the C-O bond. You must monitor the reaction continuously and quench immediately upon nitro consumption.

Q: My product yield is terrible after the Béchamp (Iron) reduction, but TLC showed full conversion. Where is my product? A: Your product is likely trapped in the iron oxide sludge. Aminopyridines form strong coordination complexes with transition metals. To recover your yield, you must basify the aqueous layer to pH 9-10 (using aqueous ammonia or 1M NaOH) before filtering through Celite. This breaks the coordination complex and forces the free amine into the organic extraction phase.

Q: Can I use Sodium Borohydride (NaBH₄) for this reaction? A: NaBH₄ alone will not reduce an aromatic nitro group. It requires a transition metal catalyst (like NiCl₂ or Ni(OAc)₂) to form nickel boride in situ. While effective, this system can be highly exothermic and difficult to scale safely compared to Iron or Tin methods.

References

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Troubleshooting

solubility issues with (3-Nitropyridin-4-yl)methanol in water

Technical Support Center: Solubility Optimization for (3-Nitropyridin-4-yl)methanol Executive Summary & Physicochemical Profile The Core Challenge: (3-Nitropyridin-4-yl)methanol (CAS: 1706430-22-9 / Analogous to 2402-75-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for (3-Nitropyridin-4-yl)methanol

Executive Summary & Physicochemical Profile

The Core Challenge: (3-Nitropyridin-4-yl)methanol (CAS: 1706430-22-9 / Analogous to 2402-75-7 series) presents a classic "brick dust" solubility profile.[1] Users frequently fail to dissolve this compound in neutral buffers (PBS) or mild acids (acetic acid) because they overestimate the basicity of the pyridine ring.[2]

The Scientific Reality: The nitro group at position 3 is a potent electron-withdrawing group (EWG).[1][2] It drastically reduces the electron density on the pyridine nitrogen, lowering its pKa from ~5.2 (unsubstituted pyridine) to ~0.8–1.5 .[1][2] Consequently, this compound remains uncharged and hydrophobic at physiological pH (7.[1][2]4) and even in acidic buffers (pH 4.0), leading to poor aqueous solubility.[2]

Key Physicochemical Parameters
ParameterValue (Approx.)Impact on Solubility
Molecular Weight 154.12 g/mol Low MW suggests good permeability but doesn't guarantee solubility.[1][2]
pKa (Pyridine N) ~0.8 – 1.5 CRITICAL: Remains neutral at pH 2–10.[1][2] Mild acidification ineffective.[1][2]
LogP ~0.5 – 1.1Moderately lipophilic; prefers organic solvents.[1][2]
H-Bonding IntramolecularPotential H-bond between 4-CH₂OH and 3-NO₂ "masks" polarity, reducing water interaction.[1]
Water Solubility < 1 mg/mL (Est.)[1][2]Sparingly soluble in neutral water; requires cosolvents.[1][2]

Troubleshooting Guide (Q&A Format)

Q1: I added 1N Acetic Acid, but the compound still won't dissolve. Why?

A: This is a pKa mismatch.[1][2] The pyridine nitrogen in this molecule is electronically deactivated by the adjacent nitro group.[1][2][3] While normal pyridine protonates at pH 5, (3-Nitropyridin-4-yl)methanol requires a pH below 1.0 to protonate significantly.[1] Acetic acid (pH ~2.4 at 1N) is simply not strong enough to generate the cationic, water-soluble species.[2]

  • Correction: Do not use weak acids. If an aqueous acid solution is absolutely required, use 0.1 M HCl or Methanesulfonic acid (MSA) , but verify stability first.[1][2]

Q2: What is the best solvent for preparing a high-concentration stock solution?

A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound class.[1][2] The nitro group and the pyridine ring interact favorably with DMSO's high dipole moment.[1][2] You can typically achieve concentrations >50 mM in pure DMSO.[1][2]

  • Recommendation: Prepare a 100 mM stock in anhydrous DMSO. Aliquot and store at -20°C to prevent freeze-thaw cycles which can induce precipitation upon re-thawing.[1][2]

Q3: My compound precipitates when I dilute the DMSO stock into cell culture media. How do I fix this?

A: This is "Crash-out" precipitation. When you dilute the hydrophobic DMSO stock into aqueous media, the solvent power drops instantly.[2]

  • Fix 1 (Cosolvent): Ensure the final DMSO concentration is 0.5% - 1.0% (if cells tolerate it).[1][2]

  • Fix 2 (Complexation): Use a vehicle containing 20-30% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .[1] The cyclodextrin cavity encapsulates the hydrophobic aromatic ring, keeping it in solution while the exterior interacts with water.[2]

Q4: Is the compound stable in basic solution (pH > 10)?

A: Avoid high pH. While the pyridine nitrogen is stable, the 3-nitro group renders the ring susceptible to Nucleophilic Aromatic Substitution (


) or reduction.[1] Additionally, the benzylic-like alcohol at position 4 can participate in side reactions under strongly alkaline conditions.[2] Stick to neutral or slightly acidic vehicles.

Decision Tree & Mechanism Diagrams

Figure 1: Solubility Optimization Workflow

Caption: A logic-based decision tree for selecting the optimal solvent system based on the end-use application.

SolubilityWorkflow Start Start: Dissolving (3-Nitropyridin-4-yl)methanol AppCheck What is the Application? Start->AppCheck ChemSynth Chemical Synthesis AppCheck->ChemSynth BioAssay Biological Assay (Cell/Animal) AppCheck->BioAssay OrganicSolv Use Organic Solvents: DMSO, DMF, Methanol, DCM ChemSynth->OrganicSolv AqReq Is Aqueous Buffer Required? BioAssay->AqReq YesAq Yes: Aqueous Required AqReq->YesAq In vivo / High vol NoAq No: DMSO Stock OK AqReq->NoAq In vitro (low vol) Strategy1 Strategy A: Cosolvent System 10% DMSO + 40% PEG400 + 50% Water YesAq->Strategy1 Alternative Strategy2 Strategy B: Complexation 20% HP-beta-Cyclodextrin in PBS YesAq->Strategy2 Preferred (Gentle) Strategy3 Strategy C: Strong Acid (Non-Bio) 0.1 M HCl (pH < 1) YesAq->Strategy3 Only if pH allowed

Figure 2: The "Deactivated Nitrogen" Mechanism

Caption: Visualizing why mild acids fail. The electron-withdrawing nitro group lowers the pKa, keeping the molecule neutral (insoluble) at pH 4.

pKaMechanism NitroGroup 3-Nitro Group (-NO2) Electron Withdrawing Interaction Inductive (-I) & Resonance (-R) Effects Deactivate Ring NitroGroup->Interaction PyridineN Pyridine Nitrogen Electron Deficient Result pKa drops to ~1.0 Remains Neutral at pH 7 PyridineN->Result Interaction->PyridineN Withdraws e- density

Recommended Experimental Protocols

Protocol A: Preparation of 50 mM Stock (Standard)

Best for: In vitro assays, chemical reactions.[1][2]

  • Weigh 7.7 mg of (3-Nitropyridin-4-yl)methanol.

  • Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Vortex vigorously for 30 seconds.

  • Observation: Solution should be clear and yellow.[1][2]

  • Store at -20°C.

Protocol B: Aqueous Formulation for Animal Studies (IP/IV)

Best for: In vivo administration where 100% DMSO is toxic. Target Concentration: 1 mg/mL[1][2]

  • Step 1: Dissolve 1 mg compound in 50 µL DMSO (5% of final volume).

  • Step 2: Add 300 µL PEG-400 (30% of final volume) and vortex.

  • Step 3: Add 100 µL Tween-80 (10% of final volume) and vortex.

  • Step 4: Slowly add 550 µL Saline (0.9% NaCl) while vortexing.

    • Note: If precipitation occurs, heat gently to 37°C or increase PEG-400 ratio.[1][2]

References

  • PubChem. 3-Methyl-4-nitropyridine (Analogous physicochemical data). National Library of Medicine.[1][2] Available at: [Link]

  • LookChem. 3-Nitropyridine pKa and Solubility Data. Available at: [Link][2][4]

  • Master Organic Chemistry. Trends in Pyridine Basicity and Substituent Effects. Available at: [Link][2]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Nitro-4-Picoline Oxidation

Welcome to the technical support center for the oxidation of 3-nitro-4-picoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of 3-nitro-4-picoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

The oxidation of the methyl group on the pyridine ring of 3-nitro-4-picoline to a carboxylic acid yields 3-nitro-4-picolinic acid (3-nitro-pyridine-4-carboxylic acid), a valuable intermediate in pharmaceutical synthesis. While seemingly straightforward, this reaction is prone to several challenges, including incomplete conversion, byproduct formation, and purification difficulties. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for converting 3-nitro-4-picoline to 3-nitro-4-picolinic acid?

The choice of oxidant is the most critical parameter. Several reagents can effect this transformation, each with distinct advantages and disadvantages. Potassium permanganate (KMnO₄) is the most frequently cited and robust oxidant for this class of reaction.[1][2][3] Other methods, such as catalytic oxidation with molecular oxygen, are also employed, particularly in industrial settings, to avoid the generation of large amounts of manganese dioxide waste.[4][5][6]

Q2: What is the general mechanism for the oxidation of an alkyl-substituted pyridine with potassium permanganate?

The oxidation of alkyl side chains on aromatic rings by KMnO₄ is a complex process that is thought to proceed via a radical mechanism.[7][8] The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion.[7][8] This generates a benzyl-like radical intermediate which is then further oxidized through a series of steps to ultimately form the corresponding carboxylic acid. The reaction is often performed under alkaline or neutral conditions, followed by acidification during workup.[9]

Q3: How can I monitor the progress of the reaction?

Effective reaction monitoring is crucial for determining the endpoint and preventing over-oxidation or incomplete reactions. The most common methods are:

  • Thin-Layer Chromatography (TLC): A simple and rapid technique. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can effectively separate the starting material (3-nitro-4-picoline), the product (3-nitro-4-picolinic acid), and any major byproducts. The product, being a carboxylic acid, will typically have a lower Rf value than the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative and accurate monitoring. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) is typically effective.[10] This method can precisely quantify the consumption of starting material and the formation of the desired product.[10]

  • Gas Chromatography (GC): Can be used to monitor the disappearance of the volatile starting material, 3-nitro-4-picoline.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation of 3-nitro-4-picoline, providing causal explanations and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

  • Symptom: TLC or HPLC analysis shows a significant amount of unreacted 3-nitro-4-picoline after the expected reaction time. The characteristic purple color of permanganate may persist.

  • Potential Cause & Explanation:

    • Insufficient Oxidant: The stoichiometry of the reaction is crucial. The balanced reaction for the complete oxidation of the methyl group requires two equivalents of KMnO₄. It is common practice to use a slight excess to drive the reaction to completion.

    • Low Reaction Temperature: The oxidation of alkylarenes with permanganate requires thermal energy to overcome the activation barrier for the initial C-H bond abstraction.[9] Reactions are often conducted at elevated temperatures, typically by heating on a steam bath or under reflux.[3][11]

    • Incorrect pH: While the reaction can be run under neutral, acidic, or basic conditions, the reactivity of permanganate is pH-dependent.[8] For alkylpyridine oxidations, neutral to slightly alkaline conditions are often preferred to balance reactivity and minimize side reactions.[9]

  • Solutions:

    • Verify Stoichiometry: Ensure at least 2 molar equivalents of KMnO₄ are used per mole of 3-nitro-4-picoline. Consider a small excess (e.g., 2.1-2.2 equivalents).

    • Increase Temperature: Gradually increase the reaction temperature. Heating the mixture to reflux (approx. 100°C in water) is a common strategy.[11] Monitor the reaction closely as the temperature is increased.

    • Adjust pH: If running under neutral conditions, ensure the pH does not become strongly acidic as the reaction progresses. Some protocols suggest adding a base like sodium carbonate to maintain alkalinity.[9]

Problem 2: Formation of a Brown/Black Precipitate (MnO₂) but Incomplete Conversion

  • Symptom: The purple color of permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms, but analysis still shows significant starting material.

  • Potential Cause & Explanation:

    • Localized High Concentration of Oxidant: Adding the solid KMnO₄ too quickly can lead to localized "hot spots" where the permanganate decomposes or reacts with itself before it can effectively oxidize the substrate.

    • Insufficient Mixing: Poor stirring can lead to inefficient contact between the aqueous permanganate solution and the organic substrate, especially if the substrate has limited water solubility.

  • Solutions:

    • Portion-wise Addition: Add the solid KMnO₄ in small portions over a period of time to the heated reaction mixture.[11] This maintains a controlled concentration of the oxidant.

    • Improve Agitation: Use a robust mechanical stirrer, especially for larger-scale reactions, to ensure the mixture is homogeneous and that the MnO₂ precipitate is kept in suspension.

Problem 3: Low Isolated Yield After Workup

  • Symptom: The reaction appears complete by TLC/HPLC, but the final isolated mass of 3-nitro-4-picolinic acid is low.

  • Potential Cause & Explanation:

    • Product Adsorption onto MnO₂: The fine, high-surface-area MnO₂ precipitate can adsorb a significant amount of the product.

    • Incomplete Extraction/Precipitation: 3-nitro-4-picolinic acid has some solubility in water, especially at neutral or basic pH (as the carboxylate salt). If the pH during acidification is not low enough, the product will not fully precipitate.

    • Decarboxylation: Excessive heat or harsh acidic conditions during workup can potentially lead to decarboxylation of the product, forming 3-nitropyridine.

  • Solutions:

    • Thorough Washing of MnO₂: After filtering the MnO₂ precipitate, wash it thoroughly with several portions of hot water to recover any adsorbed product.[11] The washings should be combined with the main filtrate.

    • Optimize pH for Isolation: After removing the MnO₂, concentrate the filtrate and carefully acidify it with an acid like HCl or H₂SO₄. The target pH should be around the pKa of the carboxylic acid (typically pH 2-3) to ensure complete protonation and precipitation. Chilling the solution after acidification can further decrease solubility and improve recovery.

    • Control Workup Conditions: Avoid excessively high temperatures when concentrating the filtrate. Use reduced pressure evaporation to minimize thermal stress on the product.[11]

Experimental Protocols & Data

Table 1: Comparison of Common Oxidation Conditions
Oxidizing AgentTypical SolventTemperature (°C)Key ConsiderationsCommon Byproducts
KMnO₄ Water80 - 100 (Reflux)Requires careful, portion-wise addition. Generates MnO₂ waste.[11]Ring-opened products (under harsh conditions), decarboxylated product.
O₂/Catalyst Acetic Acid170 - 210Requires high pressure and specialized equipment. Greener alternative.[4][5]Pyridine (from decarboxylation), partially oxidized intermediates.[4]
HNO₃ None (neat) or H₂OHigh Temp/PressureEffective but generates NOx gases, a significant environmental concern.[5][6]Over-nitrated or oxidized byproducts.
General Protocol for KMnO₄ Oxidation

This protocol is a representative starting point. Optimization of time, temperature, and equivalents may be necessary.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3-nitro-4-picoline (1.0 eq) in water.

  • Heating: Heat the solution to 80-90°C with vigorous stirring.

  • Oxidant Addition: Add potassium permanganate (KMnO₄, 2.1 eq) in small portions over 1-2 hours. The purple color should dissipate after each addition.

  • Reaction: After the final addition, continue heating the mixture until the purple color is completely replaced by a brown precipitate of MnO₂ (typically 2-4 hours).

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Quenching & Filtration: Cool the mixture to room temperature. Filter the MnO₂ precipitate through a pad of celite. Wash the filter cake thoroughly with several portions of hot water.

  • Isolation: Combine the filtrate and washings. Concentrate the volume under reduced pressure. Cool the solution in an ice bath and acidify to pH ~3 with concentrated HCl.

  • Purification: Collect the resulting precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield 3-nitro-4-picolinic acid.

Visualization of Workflows

General Experimental Workflow

The following diagram outlines the standard sequence of operations for the oxidation reaction.

G cluster_prep Reaction Phase cluster_workup Workup & Isolation Reactant 3-Nitro-4-Picoline in Water Setup Heat to 80-90°C Reactant->Setup Addition Add KMnO4 (2.1 eq) in portions Setup->Addition Reaction Heat until MnO2 forms (Monitor by TLC/HPLC) Addition->Reaction Filter Filter MnO2 (Wash with hot H2O) Reaction->Filter Cool to RT Concentrate Concentrate Filtrate (Reduced Pressure) Filter->Concentrate Acidify Cool and Acidify to pH ~3 Concentrate->Acidify Isolate Filter & Dry Product Acidify->Isolate Product 3-Nitro-4-Picolinic Acid Isolate->Product

Caption: General workflow for KMnO₄ oxidation.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and solve common experimental issues.

G Start Reaction Issue? LowConv Low Conversion? Start->LowConv LowYield Low Isolated Yield? Start->LowYield CheckTemp Is Temp > 80°C? LowConv->CheckTemp CheckWash MnO2 washed with hot H2O? LowYield->CheckWash CheckEq Used >2.0 eq KMnO4? CheckTemp->CheckEq Yes Sol_Temp Action: Increase Temperature CheckTemp->Sol_Temp No CheckAdd Was KMnO4 added slowly? CheckEq->CheckAdd Yes Sol_Eq Action: Add More KMnO4 CheckEq->Sol_Eq No Sol_Stir Action: Improve Stirring CheckAdd->Sol_Stir Yes Sol_Add Action: Retry with portion-wise addition CheckAdd->Sol_Add No CheckpH Final pH ~3? CheckWash->CheckpH Yes Sol_Wash Action: Re-wash MnO2 cake CheckWash->Sol_Wash No CheckWorkup Workup temp <50°C? CheckpH->CheckWorkup Yes Sol_pH Action: Re-acidify filtrate CheckpH->Sol_pH No Sol_ReExtract Action: Extract filtrate with solvent CheckWorkup->Sol_ReExtract Yes Sol_Workup Action: Use reduced pressure CheckWorkup->Sol_Workup No

Caption: Troubleshooting decision tree for oxidation.

References

  • Vertex AI Search Result[1]

  • Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal of Applied Chemistry. [Link]

  • Vertex AI Search Result[12]

  • Mechanism of arene side chain oxidation by permanganate. Chemistry Stack Exchange. [Link]

  • Permanganate Oxidation mechanisms of Alkylarenes. ResearchGate. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. [Link]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[15]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. [Link]

  • Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]

  • Oxidation of Picoline With Oxygen To Nicotinic Aci. Scribd. [Link]

  • Picolinic acid hydrochloride. Organic Syntheses. [Link]

  • Oxidation of alkyl pyridines and alkyl quinolines.
  • Vertex AI Search Result[16]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. PubMed. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Distinguishing 3-Nitro- vs. 2-Nitro- Pyridine Methanol Isomers

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the safety, efficacy, and reproducibility of their work. The subtle...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the safety, efficacy, and reproducibility of their work. The subtle difference in the placement of a nitro group on the pyridine ring of pyridine methanol can lead to vastly different chemical properties and biological activities. This guide provides an in-depth technical comparison of the analytical methodologies used to distinguish between (3-nitropyridin-2-yl)methanol and (2-nitropyridin-3-yl)methanol, complete with experimental data and procedural insights.

The Analytical Challenge: Unmasking Isomeric Identities

(3-nitropyridin-2-yl)methanol and (2-nitropyridin-3-yl)methanol share the same molecular formula (C₆H₆N₂O₃) and molecular weight (154.12 g/mol ). This inherent similarity makes their differentiation a non-trivial task, requiring a multi-pronged analytical approach that leverages subtle differences in their physical and chemical properties.

Melting Point Analysis: A Simple, Yet Powerful, First Pass

One of the most straightforward and time-honored methods for distinguishing between isomers is the determination of their melting points. The different substitution patterns on the pyridine ring influence the crystal lattice packing and intermolecular forces, resulting in distinct melting points.

Table 1: Comparison of Physical Properties

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(3-nitropyridin-2-yl)methanolC₆H₆N₂O₃154.1258-60
(2-nitropyridin-3-yl)methanolC₆H₆N₂O₃154.1234-38

Note: Melting points are sourced from literature and may vary slightly based on purity and experimental conditions.

A significant and reproducible difference in the melting point is a strong indicator of isomeric identity. A broad melting range for a supposedly pure sample may suggest the presence of the other isomer as an impurity.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform heating.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Chromatographic Separation: Exploiting Polarity Differences

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable techniques for separating and tentatively identifying isomers based on their differential polarity. The position of the electron-withdrawing nitro group relative to the hydroxylmethyl group and the pyridine nitrogen affects the overall molecular dipole moment, leading to differences in their interaction with the stationary phase.

Thin-Layer Chromatography (TLC)

TLC offers a rapid and cost-effective method for a preliminary assessment of isomeric purity and for optimizing solvent systems for column chromatography.

Experimental Protocol: TLC of Nitropyridine Methanol Isomers
  • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. The polar silica gel will interact more strongly with the more polar isomer.

  • Sample Application: Dissolve a small amount of each isomer and a co-spot (a mixture of both) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane). Carefully spot the solutions onto the baseline of the TLC plate.

  • Eluent Selection: A common starting eluent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A 1:1 mixture of hexane and ethyl acetate is a good starting point[1]. The polarity of the eluent can be adjusted to achieve optimal separation, with the goal of obtaining Rf values between 0.2 and 0.8[2].

  • Development: Place the TLC plate in a developing chamber saturated with the eluent vapor. Allow the solvent front to ascend the plate until it is approximately 0.5 cm from the top[2].

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm), as the pyridine ring is UV-active. The two isomers should appear as distinct spots with different Rf values.

Sources

Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling (3-Nitropyridin-4-yl)methanol

A Detailed Guide to Personal Protective Equipment and Safety Protocols For researchers and scientists in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth safe...

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Guide to Personal Protective Equipment and Safety Protocols

For researchers and scientists in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth safety and logistical information for the handling and disposal of (3-Nitropyridin-4-yl)methanol, a compound that requires stringent safety protocols due to its hazardous properties. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment: Understanding the Risks

(3-Nitropyridin-4-yl)methanol is classified as a hazardous substance with multiple risk factors. A thorough understanding of these hazards is the foundation of a robust safety plan.

Key Hazards:

  • Flammability: It is a flammable liquid and vapor.

  • Toxicity: The compound is toxic in contact with skin and harmful if swallowed or inhaled. The oral LD50 in rats is 440 mg/kg.

  • Irritation: It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.

These classifications necessitate the use of comprehensive personal protective equipment (PPE) and strict handling protocols to mitigate exposure risks.

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH226: Flammable liquid and vapour
Acute Toxicity (Oral)H302: Harmful if swallowed
Acute Toxicity (Dermal)H311: Toxic in contact with skin
Acute Toxicity (Inhalation)H332: Harmful if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Personal Protective Equipment (PPE): A Multi-Layered Defense

A systematic approach to PPE is essential. The following provides a detailed breakdown of the required protective gear and the rationale behind each selection.

Primary Engineering Controls: The First Line of Defense

All work with (3-Nitropyridin-4-yl)methanol must be conducted in a certified chemical fume hood to control flammable vapors and prevent inhalation exposure[1]. The work area should be equipped with an accessible emergency eyewash station and a safety shower[1][2].

Hand and Arm Protection: Selecting the Right Gloves

Given the dermal toxicity of this compound, glove selection is critical. Standard latex gloves are insufficient.

  • Recommended Glove Types: Chemically resistant gloves such as nitrile or butyl rubber are advised for handling nitropyridine compounds[1].

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Proper Technique: Double gloving can provide an additional layer of protection. Remove gloves using a technique that avoids skin contact with the contaminated outer surface.

Eye and Face Protection: Shielding from Splashes and Vapors
  • Mandatory Eyewear: Chemical safety goggles are required at all times to protect against splashes and vapors[1].

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles[3].

Body Protection: Preventing Skin Contact
  • Laboratory Coat: A flame-retardant and antistatic lab coat should be worn and kept fully buttoned to protect against accidental spills.

  • Additional Protection: For tasks with a higher risk of significant exposure, consider the use of chemical-resistant coveralls[4].

Respiratory Protection: When Vapors are a Concern

While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator may be necessary if vapors or aerosols are generated and engineering controls are not sufficient.

Workflow for Handling (3-Nitropyridin-4-yl)methanol

The following diagram outlines the necessary steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of (3-Nitropyridin-4-yl)methanol.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[2].

  • Spills: Evacuate the area and alert nearby personnel. For small spills, use a non-sparking tool to collect the material and place it in a sealed container for disposal. Decontaminate the spill area. For large spills, contact your institution's emergency response team[1].

Decontamination and Waste Disposal: A Critical Final Step

Proper disposal of (3-Nitropyridin-4-yl)methanol and any contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste containing (3-Nitropyridin-4-yl)methanol, including contaminated gloves, wipes, and pipette tips, must be collected in a designated hazardous waste container[1][6].

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name and associated hazards[1][6].

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and incompatible materials, until it can be collected by your institution's Environmental Health and Safety (EHS) department[1][5].

  • Disposal Protocol: Never dispose of (3-Nitropyridin-4-yl)methanol down the drain or in the regular trash[1]. Contact your EHS department to arrange for proper disposal in accordance with local, state, and federal regulations[1][5].

PPE Selection Decision Tree

The following diagram provides a logical framework for selecting the appropriate level of personal protective equipment based on the experimental conditions.

start Start: Assess Task fume_hood Work in a Chemical Fume Hood? start->fume_hood ppe_base Minimum PPE: - Nitrile/Butyl Gloves - Safety Goggles - Flame-Retardant Lab Coat fume_hood->ppe_base  Yes ppe_respirator Consult EHS for Respirator Use fume_hood->ppe_respirator No splash_risk Significant Splash Risk? ppe_base->splash_risk ppe_face_shield Add Face Shield aerosol_risk Aerosol/Vapor Generation? ppe_face_shield->aerosol_risk splash_risk->ppe_face_shield Yes splash_risk->aerosol_risk No aerosol_risk->ppe_respirator Yes

Caption: A decision tree for selecting appropriate PPE when handling (3-Nitropyridin-4-yl)methanol.

By strictly adhering to these guidelines, researchers can confidently and safely handle (3-Nitropyridin-4-yl)methanol, minimizing risks and ensuring a secure laboratory environment.

References

  • MilliporeSigma. (2025). Safety Data Sheet for (3-Nitropyridin-4-yl)methanol.
  • BenchChem. (2025). Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide.
  • Fisher Scientific. (2023). Safety Data Sheet for [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
  • ECHEMI. (n.d.). 4-Nitropyridine SDS.
  • BenchChem. (2025). Proper Disposal of DTNP: A Guide for Laboratory Professionals.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Nitropyridin-4-yl)methanol
Reactant of Route 2
(3-Nitropyridin-4-yl)methanol
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